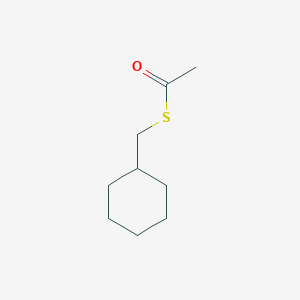
2,7-Dichloro-3,8-dimethylquinoline
説明
Synthesis Analysis
The synthesis of compounds related to 2,7-Dichloro-3,8-dimethylquinoline often involves intricate chemical reactions. For instance, Nemez et al. (2023) described the synthesis of a series of 2- and 8-substituted 4-amino-7-chloroquinolines, showcasing methods for substituting the chloro group and yielding novel analogues (Nemez et al., 2023). These synthetic routes are crucial for creating derivatives of quinoline compounds, including those with chloro and methyl groups.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often analyzed through techniques like X-ray crystallography. Studies like those by Rudenko et al. (2012) and Tkachev et al. (2016) provide insights into the crystal and molecular structures of various quinoline derivatives, including those with substitutions similar to 2,7-Dichloro-3,8-dimethylquinoline (Rudenko et al., 2012); (Tkachev et al., 2016).
Chemical Reactions and Properties
Quinolines, including 2,7-Dichloro-3,8-dimethylquinoline, undergo various chemical reactions due to their reactive sites. The presence of chloro and methyl groups significantly influences the reactivity of the molecule. For example, Hazell et al. (1997) studied the chemical properties of a compound involving 8-aminoquinoline and dichlorodimethyltin(IV), highlighting the intricate coordination and reactivity patterns typical of such compounds (Hazell et al., 1997).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and stability, are key to understanding their behavior in different environments. The study of these properties often involves spectroscopic and analytical techniques. For instance, studies on similar quinoline compounds, like those by Yuan et al. (2012), provide insights into the physical characteristics through analyses like NMR and UV-Vis spectroscopy (Yuan et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the behavior of 2,7-Dichloro-3,8-dimethylquinoline in various chemical contexts. Studies on similar compounds, such as the work by Wang et al. (2016) on the synthesis and structure of related quinoline derivatives, provide valuable insights into the chemical behavior of these compounds (Wang et al., 2016).
科学的研究の応用
Alzheimer's Disease Research
2,7-Dichloro-3,8-dimethylquinoline, as part of the 8-OH quinoline family, has been explored for its potential in Alzheimer's disease research. A novel 8-OH quinoline derivative, PBT2, showed promise in targeting amyloid β (Aβ) in Alzheimer's disease by lowering cerebrospinal fluid Aβ levels and improving cognition in early-stage patients. This research suggests the potential of 2,7-Dichloro-3,8-dimethylquinoline derivatives in modifying disease progression through Aβ targeting (Villemagne et al., 2017).
Metal Ion Sequestration in Neurodegenerative Diseases
The compound PBT2, related to 2,7-Dichloro-3,8-dimethylquinoline, has been studied for its ability to sequester metal ions, particularly Cu(II), from amyloid plaques in the brain, a key feature of Alzheimer's disease. This sequestration is thought to be due to the formation of novel bis-PBT2 Cu(II) complexes, indicating a potential mechanism beyond simple metal ion sequestration. Such findings highlight the complex interactions between 2,7-Dichloro-3,8-dimethylquinoline derivatives and metal ions, which could have implications for the treatment of neurodegenerative diseases (Summers et al., 2020).
Antimicrobial Applications
Derivatives of 2,7-Dichloro-3,8-dimethylquinoline have been synthesized and tested for their antimicrobial activity. A series of 2-chloroquinoline containing pyrazoline derivatives demonstrated significant antibacterial activity against various bacterial strains, highlighting the potential of 2,7-Dichloro-3,8-dimethylquinoline derivatives in antimicrobial applications (Bawa et al., 2009).
Catalytic Applications
2,7-Dichloro-3,8-dimethylquinoline derivatives have also found use in catalysis, particularly in the synthesis of functionalized dihydropyrimidinones and polyhydroquinolines. The use of molybdenum(VI) dichloride dioxide (MoO2Cl2) as a catalyst in reactions involving 2,7-Dichloro-3,8-dimethylquinoline derivatives has been reported, indicating their versatility in synthetic chemistry and potential applications in the development of biologically important compounds (Guggilapu et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
特性
IUPAC Name |
2,7-dichloro-3,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-6-5-8-3-4-9(12)7(2)10(8)14-11(6)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUZMQBGFICXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2)Cl)C)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588940 | |
| Record name | 2,7-Dichloro-3,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichloro-3,8-dimethylquinoline | |
CAS RN |
108097-00-3 | |
| Record name | 2,7-Dichloro-3,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dichloro-3,8-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



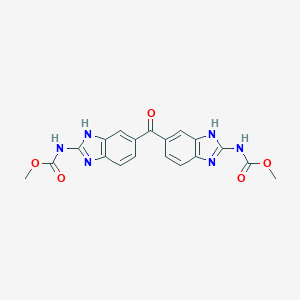
![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)
![3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B27499.png)

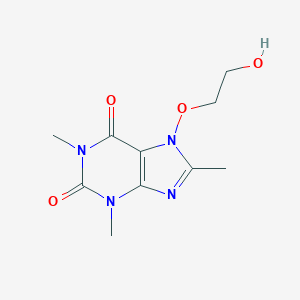
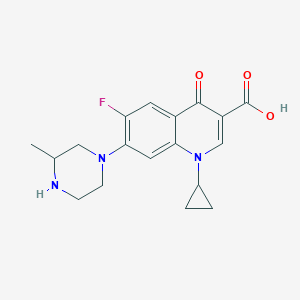

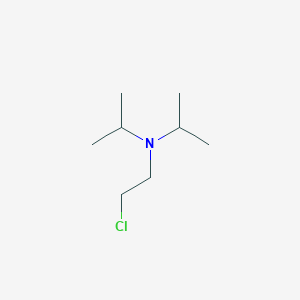

![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)
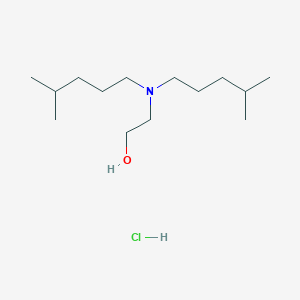
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)

